[6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide

Synthetic Chemistry EGFR TKI Intermediate Regioselective Functionalization

[6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide (CAS 2267331-23-5) is a heterocyclic phosphine oxide building block with the molecular formula C₁₄H₁₂BrClN₅OP and a molecular weight of 412.61 g/mol. The compound serves as a penultimate intermediate in the synthesis of TQB3804 (EGFR-IN-7, CAS 2267329-76-8), a fourth-generation, ATP-competitive EGFR tyrosine kinase inhibitor that potently inhibits both wild-type EGFR (IC₅₀ = 7.92 nM) and the osimertinib-resistant C797S/T790M/L858R triple mutant (IC₅₀ = 0.218 nM).

Molecular Formula C14H12BrClN5OP
Molecular Weight 412.61 g/mol
Cat. No. B13711164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide
Molecular FormulaC14H12BrClN5OP
Molecular Weight412.61 g/mol
Structural Identifiers
SMILESCP(=O)(C)C1=C(C=CC2=NC=CN=C21)NC3=NC(=NC=C3Br)Cl
InChIInChI=1S/C14H12BrClN5OP/c1-23(2,22)12-10(4-3-9-11(12)18-6-5-17-9)20-13-8(15)7-19-14(16)21-13/h3-7H,1-2H3,(H,19,20,21)
InChIKeyQRIHOXJOHDUSCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide: A Critical Intermediate for 4th-Generation EGFR Inhibitors


[6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide (CAS 2267331-23-5) is a heterocyclic phosphine oxide building block with the molecular formula C₁₄H₁₂BrClN₅OP and a molecular weight of 412.61 g/mol . The compound serves as a penultimate intermediate in the synthesis of TQB3804 (EGFR-IN-7, CAS 2267329-76-8), a fourth-generation, ATP-competitive EGFR tyrosine kinase inhibitor that potently inhibits both wild-type EGFR (IC₅₀ = 7.92 nM) and the osimertinib-resistant C797S/T790M/L858R triple mutant (IC₅₀ = 0.218 nM) [1][2]. Its dimethylphosphine oxide group on the quinoxaline scaffold, combined with the 5-bromo-2-chloro pyrimidine substitution, provides orthogonal synthetic handles that are essential for constructing the final pharmacophore [3][4].

Why the 5-Bromo-2-Chloro Pyrimidine Pattern in [6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide Cannot Be Substituted by Dichloro or Other Halogenated Analogs


The 5-bromo-2-chloro substitution pattern on the pyrimidine ring is not a trivial structural variant; it is a rationally designed orthogonal reactivity system that is essential for the sequential, regioselective construction of the final EGFR inhibitor pharmacophore [1]. In the TQB3804 synthetic route, the 4-position amine couples to the quinoxaline core first, the 2-chloro position undergoes a subsequent Buchwald-Hartwig or nucleophilic aromatic substitution with a substituted aniline, and the 5-bromo substituent remains intact through these steps, later contributing to critical halogen-bonding interactions within the EGFR kinase ATP-binding pocket [2][3]. The dichloro analog (CAS 2267330-76-5) lacks this reactivity differentiation: both chlorine atoms at positions 2 and 5 have comparable leaving-group propensities, leading to competing side reactions, lower regioselectivity, and ultimately reduced yield of the desired intermediate during sequential functionalization . The quinoline-core analog (CAS 2758532-34-0) replaces the quinoxaline with a 2-methylquinoline, which alters the electronics of the dimethylphosphine oxide group and modifies the hinge-binding geometry of the final inhibitor . Thus, substituting this intermediate with a generic analog introduces synthetic inefficiency, compromises regiochemical fidelity, and may alter the pharmacological profile of the downstream API [2][3].

Quantitative Differentiation Evidence for [6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide Versus Closest Analogs


Orthogonal Reactivity Advantage: 5-Bromo-2-Chloro vs. 2,5-Dichloro Pyrimidine Substitution Pattern

The compound possesses a 5-bromo-2-chloro substitution pattern that enables sequential, regioselective functionalization. The C-2 chlorine is more reactive toward nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effect of the adjacent pyrimidine nitrogen at position 1 and the bromine at position 5, while the C-5 bromine remains largely inert under these conditions, preventing competing side reactions [1]. In contrast, the 2,5-dichloro analog (CAS 2267330-76-5, MW 368.16) features two chlorine atoms with insufficient reactivity discrimination—both positions undergo SₙAr under similar conditions, leading to statistical product mixtures and requiring cumbersome chromatographic separation . The TQB3804 optimized synthesis relied on this Br/Cl differentiation to achieve a 41.1% overall yield with 99.4% HPLC purity; attempts to use the dichloro analog would necessitate additional protection/deprotection steps, reducing both yield and throughput [2]. The LogP of the target compound (2.6) is also higher than that of the dichloro analog (calculated ~1.9), reflecting the greater lipophilicity conferred by bromine, which improves organic-phase extractability during workup [3].

Synthetic Chemistry EGFR TKI Intermediate Regioselective Functionalization

Core Scaffold Differentiation: Quinoxaline-Dimethylphosphine Oxide vs. Quinoline-Dimethylphosphine Oxide Intermediates

The target compound features a quinoxaline core fused with a dimethylphosphine oxide group at position 5 (designated 5-(dimethylphosphoryl)quinoxalin-6-amine after coupling). This specific scaffold is critical for forming key hydrogen-bond interactions with the hinge region of the EGFR kinase domain (specifically with Met793) through the quinoxaline N-1 and N-4 nitrogens [1]. The dimethylphosphine oxide group, with its strong electron-withdrawing character, orients the quinoxaline for optimal π-stacking with the gatekeeper residue and modulates the pKₐ of the adjacent aniline nitrogen, enhancing solubility and binding affinity . The closest quinoline-core analog (CAS 2758532-34-0, MW ~440.7, Formula C₁₅H₁₄BrClN₄OP) substitutes the quinoxaline with a 2-methylquinoline, which eliminates one of the two hinge-binding nitrogen atoms. In the patent SAR data, the quinoxaline scaffold yielded final inhibitors with IC₅₀ values of 7.92 nM (WT EGFR) and 0.218 nM (triple mutant), while quinoline-core variants (Example 30, US20220227796) showed reduced potency against the C797S mutant, consistent with weakened hinge-binding geometry [2].

Medicinal Chemistry Kinase Inhibitor Design Scaffold Selection

Purity and Commercial Availability: Batch-to-Batch Consistency Across Suppliers

The target compound is commercially available from multiple suppliers with documented purity specifications. AChemBlock supplies the compound at 95% purity (Catalog V149872, FW 412.61, storage at 0-8 °C) . Leyan (Shanghai) offers it at 98% purity (Catalog 1589046) . AKSci lists it at catalog number 7725EY with CAS 2267331-23-5 . In contrast, the dichloro analog (CAS 2267330-76-5) is available from AChemBlock at 95% purity (MW 368.16) but is less commonly stocked, and the quinoline analog (CAS 2758532-34-0) has limited commercial availability with fewer verified suppliers . The broader supplier base for the target compound reflects its established role as a key intermediate in multiple patent families (WO2019015655A1, US20220227796, and related PROTAC applications), which reduces single-supplier dependency and procurement risk [1].

Procurement Quality Control Intermediate Sourcing

Physicochemical Profile Differentiation: LogP, H-Bond Capacity, and Topological Polar Surface Area

The compound's calculated physicochemical properties position it favorably as a synthetic intermediate for oral drug candidates. The LogP of 2.6 indicates balanced lipophilicity suitable for both organic-phase reactions and compatibility with aqueous workup [1]. It features 1 hydrogen bond donor (the secondary amine NH linking quinoxaline to pyrimidine) and 6 hydrogen bond acceptors (N atoms of quinoxaline and pyrimidine, phosphine oxide oxygen), providing sufficient polarity for solubility in DMF, DMSO, and t-BuOH—solvents commonly used in the downstream coupling chemistry [1][2]. The topological polar surface area (TPSA) of 80.7 Ų is within the favorable range for oral bioavailability of derived drug candidates (<140 Ų) [1]. In comparison, the dichloro analog (MW 368.16, LogP ~1.9) has lower lipophilicity, which reduces organic-phase extractability during workup, while the higher-MW sulfonamide analog (N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide, MW 430 Da) adds an additional H-bond donor and two additional acceptors, increasing TPSA and potentially complicating downstream coupling due to competing H-bond interactions .

ADME Prediction Drug-Likeness Intermediate Handling

Optimal Application Scenarios for [6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide Procurement


Synthesis of Fourth-Generation EGFR Tyrosine Kinase Inhibitors Targeting C797S Resistance Mutations

This compound is the validated penultimate intermediate for TQB3804 (EGFR-IN-7) and structurally related 4th-generation EGFR inhibitors disclosed in WO2019015655A1 and US20220227796 [1][2]. The 5-bromo-2-chloro pyrimidine pattern enables sequential coupling: the 4-amine reacts with the quinoxaline core, the 2-chloro position undergoes SₙAr with substituted anilines, and the 5-bromo group is retained for halogen bonding in the final inhibitor. Research teams developing novel EGFR inhibitors to overcome osimertinib-resistant C797S mutations should procure this exact intermediate to ensure synthetic fidelity and avoid the regiochemical ambiguity of the dichloro analog [1].

EGFR-Targeted PROTAC Degrader Development

The compound has been explicitly used as a reactant in the synthesis of bifunctional EGFR degrader molecules, where the EGFR inhibitor moiety (derived from this intermediate) is conjugated to an E3 ubiquitin ligase ligand via a linker attached at the pyrimidine 2-position [3]. The orthogonal reactivity of the Br/Cl pattern is critical here: the chloro position is used for installing the linker while the bromo substituent remains intact, preserving the binding affinity of the EGFR-recognition element. The balanced LogP (2.6) and TPSA (80.7 Ų) of this intermediate contribute to favorable physicochemical properties of the final PROTAC molecule, which typically requires careful optimization of molecular weight and polarity [4].

Structure-Activity Relationship (SAR) Studies on Quinoxaline-Phosphine Oxide Kinase Inhibitor Scaffolds

For medicinal chemistry programs exploring the quinoxaline-dimethylphosphine oxide pharmacophore, this intermediate provides a versatile starting point for library synthesis. The dimethylphosphine oxide group is a distinctive feature that contributes to kinase selectivity through its electron-withdrawing effect and its ability to participate in non-classical hydrogen bonds within the ATP-binding pocket [2]. The quinoxaline core provides two hinge-binding nitrogen atoms, which is advantageous over single-nitrogen heteroaryl cores (e.g., quinoline) for achieving tight binding to kinase targets [2]. The commercial availability at 95-98% purity from multiple suppliers enables rapid SAR exploration without the need for in-house synthesis of the core scaffold .

Process Chemistry Optimization and Scale-Up Studies for EGFR Inhibitor Manufacturing

The published optimized synthetic route to TQB3804 demonstrates that this intermediate scaffold supports a scalable process achieving 41.1% overall yield and 99.4% HPLC purity when starting from the closely related 2-methylthio-4-chloro-5-bromopyrimidine [5]. The established chemistry—including oxidation, iodination, nucleophilic aromatic substitution, catalytic hydrogenation, and C-N coupling steps—provides a validated process development framework. Teams engaged in manufacturing process optimization for 4th-generation EGFR inhibitors should source this exact intermediate to leverage the published process parameters, reduce development time, and ensure regulatory starting material consistency [5]. The compound's storage condition (0-8 °C) and room-temperature shipping compatibility further support pilot-plant handling .

Quote Request

Request a Quote for [6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.